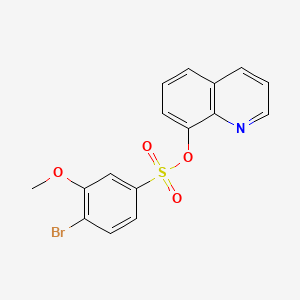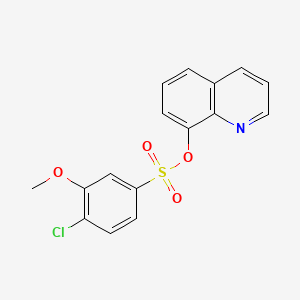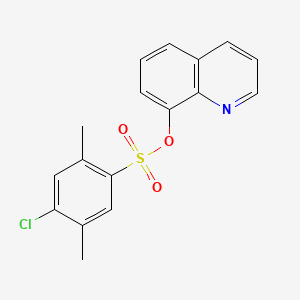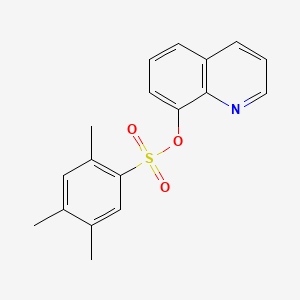![molecular formula C17H23NO4S B1181012 N-[1-(hydroxymethyl)propyl]-4-propoxy-1-naphthalenesulfonamide](/img/structure/B1181012.png)
N-[1-(hydroxymethyl)propyl]-4-propoxy-1-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(hydroxymethyl)propyl]-4-propoxy-1-naphthalenesulfonamide is a chemical compound with a complex structure that includes a naphthalene ring, a sulfonamide group, and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(hydroxymethyl)propyl]-4-propoxy-1-naphthalenesulfonamide typically involves multiple steps, including the formation of the naphthalene ring, the introduction of the sulfonamide group, and the addition of the hydroxymethyl and propoxy groups. Common reagents used in these reactions include sulfonyl chlorides, alcohols, and amines. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(hydroxymethyl)propyl]-4-propoxy-1-naphthalenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The propoxy group can be replaced with other alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(hydroxymethyl)propyl]-4-propoxy-1-naphthalenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[1-(hydroxymethyl)propyl]-4-propoxy-1-naphthalenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the naphthalene ring can interact with hydrophobic pockets in proteins, enhancing the binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-(hydroxymethyl)propyl)-4-methoxybenzenesulfonamide
- N-(1-(hydroxymethyl)propyl)-2-naphthalenesulfonamide
- N-(1-(hydroxymethyl)propyl)-4-methylbenzenesulfonamide
Uniqueness
N-[1-(hydroxymethyl)propyl]-4-propoxy-1-naphthalenesulfonamide is unique due to the presence of the propoxy group, which can enhance its solubility and bioavailability. Additionally, the naphthalene ring provides a rigid structure that can improve the compound’s stability and binding affinity to molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C17H23NO4S |
|---|---|
Molekulargewicht |
337.434 |
IUPAC-Name |
N-(1-hydroxybutan-2-yl)-4-propoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H23NO4S/c1-3-11-22-16-9-10-17(15-8-6-5-7-14(15)16)23(20,21)18-13(4-2)12-19/h5-10,13,18-19H,3-4,11-12H2,1-2H3 |
InChI-Schlüssel |
QKHXZMYAHAZEKP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(CC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide](/img/new.no-structure.jpg)




